NITD008 - 1044589-82-3

NITD008

Catalog Number: EVT-277167
CAS Number: 1044589-82-3
Molecular Formula: C13H14N4O4
Molecular Weight: 290.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NITD008 is an adenosine analog that exhibits potent antiviral activity against a broad spectrum of RNA viruses, primarily within the Flaviviridae family. [] It is classified as a nucleoside analog inhibitor (NA) and has emerged as a valuable tool in virology research for studying viral replication mechanisms and evaluating its potential as a therapeutic agent. [, , ]

2′-C-methylcytidine

Relevance: 2′-C-methylcytidine is a well-studied nucleoside analog with a similar mechanism of action to NITD008, both acting as viral RNA polymerase inhibitors. [, ] Both compounds have shown promising in vitro activity against a range of RNA viruses, suggesting that they target a conserved viral mechanism. The study comparing their activity against feline calicivirus found that both compounds had comparable potency in vitro. [] This highlights the potential of nucleoside analogs as antiviral agents and provides a structural basis for further development of novel antivirals.

Ribavirin

Relevance: Ribavirin is a clinically approved antiviral drug that, like NITD008, targets viral RNA replication. [, , , , ] While both compounds have shown antiviral activity against various viruses, NITD008 appears to have a more favorable safety profile based on preclinical studies. [] The combination of NITD008 and ribavirin has been investigated for potential synergistic effects against certain viruses. []

Sofosbuvir

Relevance: Sofosbuvir, while primarily known for its activity against HCV, has also demonstrated some efficacy against the hepatitis E virus (HEV). [] Like NITD008, it targets viral RNA replication, albeit through a different viral polymerase. This overlap in targeting a crucial stage of the viral life cycle suggests potential for combined therapeutic approaches.

R1479

Relevance: While both R1479 and NITD008 act as viral RNA polymerase inhibitors, a study demonstrated that R1479's efficacy was significantly reduced in dengue virus-infected cells due to impaired intracellular conversion to its active triphosphate form. [] This highlights the importance of considering factors like cellular activation and metabolism when developing antiviral drugs and suggests that NITD008 might have an advantage in this regard.

GPC-N114

Relevance: GPC-N114 and NITD008 have both shown significant antiviral activity against HEV, suggesting that they target a common pathway in the viral life cycle. [] Interestingly, a study demonstrated a synergistic antiviral effect when these two compounds were used in combination, indicating a potential for combination therapy. []

T-705 (Favipiravir)

Relevance: Like NITD008, T-705 targets the viral RNA polymerase, essential for viral replication. [] This shared mechanism, but distinct chemical structures, makes T-705 a useful comparison point for studying structure-activity relationships and exploring the potential for broader-spectrum antiviral activity.

Synthesis Analysis

The synthesis of NITD008 involves several key steps that modify the adenosine structure to enhance its antiviral efficacy. The primary synthetic route includes:

  1. Starting Material: The synthesis begins with 7-deaza-adenosine, which serves as the base structure.
  2. Functional Group Modification: The N-7 position is substituted with a carbon atom, while an acetylene group is introduced at the 2′ position of the ribose sugar.
  3. Finalization: The compound is purified through chromatography techniques to ensure high purity for biological assays.

Technical details regarding the synthesis have been documented in various studies, emphasizing the importance of specific reaction conditions and purification methods to achieve optimal yields .

Molecular Structure Analysis

The molecular structure of NITD008 can be described as follows:

  • Chemical Formula: C₁₁H₁₃N₅O
  • Molecular Weight: Approximately 233.25 g/mol
  • Structural Features:
    • The compound features a purine base with a carbon substitution at position N-7.
    • An acetylene functional group at the 2′ position contributes to its unique properties.

Data from X-ray crystallography and NMR spectroscopy confirm these structural characteristics, which are crucial for understanding its interaction with viral enzymes .

Chemical Reactions Analysis

NITD008 primarily acts through its interaction with viral RNA-dependent RNA polymerase (RdRp). The key reactions include:

  1. Inhibition of RNA Synthesis: NITD008 competes with natural substrates during RNA synthesis, leading to chain termination. This was demonstrated using primer extension assays where the presence of NITD008 resulted in a significant reduction of RNA products in a dose-dependent manner .
  2. Resistance Studies: Continuous culturing experiments showed no emergence of resistant viral strains even after prolonged exposure to NITD008, indicating a robust mechanism against resistance development .

These reactions underline the compound's potential as a therapeutic agent against viral infections.

Mechanism of Action

The mechanism of action for NITD008 involves its role as an inhibitor of viral RNA-dependent RNA polymerase. The process can be summarized as follows:

  1. Binding: NITD008 binds to the active site of RdRp.
  2. Chain Termination: Upon incorporation into the growing RNA chain, it causes premature termination due to its structural modifications that prevent further elongation.
  3. Inhibition Specificity: This mechanism is specific to flaviviruses, as evidenced by its potent activity against multiple serotypes of Dengue virus and other related viruses .

Quantitative assays have shown an IC50 value (the concentration needed to inhibit 50% of the target) for NITD008 at approximately 0.31 μM against DENV RdRp .

Physical and Chemical Properties Analysis

NITD008 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in common organic solvents and has been prepared in various formulations for biological testing.
  • Stability: The compound shows stability under physiological conditions but requires careful handling due to potential degradation under extreme pH conditions.
  • Toxicity Profile: In vitro studies indicate limited toxicity across various cell lines, while in vivo studies reported no observed adverse effects at certain dosages .

These properties are critical for its development as a therapeutic agent.

Applications

NITD008 has significant potential applications in scientific research and therapeutic contexts:

  1. Antiviral Research: It serves as a valuable tool for studying flavivirus biology and developing antiviral strategies.
  2. Therapeutic Development: Given its efficacy against Dengue virus and other flaviviruses, it is being explored as a candidate for clinical trials aimed at treating viral infections where no effective therapies currently exist.
  3. Combination Therapies: Research indicates that combining NITD008 with other antiviral agents may enhance therapeutic outcomes against complex viral infections .
Introduction to NITD008 as a Broad-Spectrum Antiviral Agent

Structural Classification: Adenosine Nucleoside Analog

NITD008 (C₁₃H₁₄N₄O₄; molecular weight 290.28 g/mol) features strategic modifications to the canonical adenosine structure that enhance its antiviral specificity and metabolic stability while enabling its function as a replication terminator:

  • Core Scaffold: Retains the ribofuranosyl-glycosidic linkage essential for recognition by viral polymerases.
  • 7-Deaza Purine Modification: Substitution of nitrogen at the 7-position of the purine ring with carbon (yielding a pyrrolo[2,3-d]pyrimidine core) reduces susceptibility to enzymatic deamination—a common inactivation pathway for natural nucleosides [4] [6].
  • 2'-C-Ethynyl Ribose Modification: Incorporation of a rigid, linear ethynyl group (-C≡CH) at the 2'-carbon position induces a steric block that prevents formation of the 3'-5' phosphodiester linkage during RNA elongation. This modification is critical for its function as a non-obligate chain terminator [1] [7].
  • Stereochemistry: The β-D-ribofuranosyl configuration (specifically 2'R,3'R,4'R,5'R) is essential for biological activity, ensuring proper orientation within the RdRp active site [6].

Table 1: Structural Comparison of Adenosine and NITD008

Structural FeatureAdenosineNITD008Functional Consequence
Purine BaseAdenine (N7 present)7-Deaza-adenine (N7→C7)Enhanced metabolic stability
2'-Ribose Substituent-OH-C≡CH (Ethynyl)Acts as RdRp chain terminator
Molecular FormulaC₁₀H₁₃N₅O₄C₁₃H₁₄N₄O₄Increased lipophilicity (LogP = -1.37)
SolubilityHighly water-solubleSoluble in DMSO (20-30 mM)Suited for in vitro assays

Historical Development and Initial Discovery for Flavivirus Inhibition

NITD008 was discovered through systematic screening of >90 adenosine analogs targeting the dengue virus (DENV) RdRp. Key milestones include:

  • Initial Identification (2009): Reported as a potent inhibitor of DENV serotype 2 (DENV-2) replication in vitro (EC₅₀ = 0.64 μM) with minimal cytotoxicity (CC₅₀ > 50 μM in A549 cells). Activity extended to all four DENV serotypes and clinical isolates in multiple cell types, including human peripheral blood mononuclear cells (PBMCs) [2].
  • Mechanistic Validation: The intracellularly phosphorylated triphosphate form (ppp-NITD008) directly inhibited recombinant DENV RdRp (IC₅₀ = 0.31 μM) in primer-extension assays. Incorporation into nascent RNA chains caused termination, confirmed by gel electrophoresis showing truncated products [2].
  • Broad Flavivirus Activity: Demonstrated potent inhibition (10³–10⁶ fold viral titer reduction at 9 μM) against West Nile virus (WNV), yellow fever virus (YFV), and Powassan virus (PWV). Hepatitis C virus (HCV; genus Hepacivirus) replication was also inhibited (EC₅₀ = 0.11 μM), while non-flaviviruses (e.g., vesicular stomatitis virus) remained unaffected [2] [7].
  • In Vivo Proof-of-Concept: Oral administration (25 mg/kg) in AG129 mouse models of DENV infection suppressed peak viremia, reduced pro-inflammatory cytokines, and conferred 100% survival. Pharmacokinetics indicated good oral bioavailability (48% in mice) and sustained plasma concentrations [2] [3].
  • Toxicity Setback: Prolonged dosing (≥2 weeks) in rats and dogs revealed unacceptable toxicity profiles, halting clinical development. Research focus shifted to its use as a tool compound and scaffold for less toxic derivatives [4] [5].

Table 2: Antiviral Activity Spectrum of NITD008

Virus FamilyRepresentative VirusCell ModelEC₅₀ (μM)Viral Titer Reduction
FlaviviridaeDENV-2A549, BHK-21, PBMC0.46–1.64>10⁴-fold at 9 μM
(Genus Flavivirus)WNVVero, C57BL/6 mice0.7–2.010³–10⁶-fold at 9 μM
YFVVeroNot reported10³-fold at 9 μM
ZIKVHuh-70.2–1.0Significant reduction
FlaviviridaeHCV (genotype 1b)Replicon cells0.11>90% replication inhibition
(Genus Hepacivirus)
CaliciviridaeNorwalk virus repliconHuh7 HG230.21Replicon clearance
Murine norovirus (MNV)RAW264.70.94Dose-dependent inhibition
Feline calicivirus (FCV)CRFK0.91Dose-dependent inhibition

Pharmacological Significance in RNA Virus Research

Beyond its historical role in flavivirus drug discovery, NITD008 remains pharmacologically significant for three key reasons:

  • RdRp Inhibition Mechanism Validation:NITD008 serves as a critical tool for studying viral RNA synthesis. Its triphosphate form competes with ATP for incorporation into nascent RNA chains. Upon incorporation, the 2'-ethynyl group sterically hinders the addition of the subsequent nucleotide, causing chain termination. This mechanism—verified via in vitro RdRp assays and resistance studies—provides a template for designing novel nucleoside analogs targeting conserved polymerase active sites across diverse RNA viruses. The high barrier to resistance observed (no resistant viruses recovered after 4 months of culture) underscores the conserved nature of its target site [2] [5].

  • Broad-Spectrum Antiviral Activity:Subsequent studies revealed unexpected inhibitory breadth:

  • Caliciviruses: NITD008 inhibits human norovirus (Norwalk replicon, EC₅₀ = 0.21 μM), murine norovirus (MNV, EC₅₀ = 0.94 μM), and feline calicivirus (FCV, EC₅₀ = 0.91 μM). Continuous treatment with 5 μM cleared Norwalk replicon from Huh7 cells without rebound, demonstrating potential for eradicating persistent infections [5].
  • Zika Virus (ZIKV): Potently inhibits ZIKV replication (EC₅₀ = 0.2 μM in Huh-7 cells), expanding its utility against emerging flaviviruses [4] [7].
  • Enteroviruses: Shows activity against Enterovirus 71 (EV71), albeit at higher concentrations, suggesting potential for structural optimization [4].
  • In Vivo Combination Therapy Concepts:NITD008 demonstrated the feasibility of combining direct antivirals with host-targeted agents:
  • Neurotropic Infection Model: In WNV-infected mice, delayed NITD008 treatment (initiated at peak viremia or CNS invasion) progressively lost efficacy. However, co-administration with vorinostat (SAHA)—a histone deacetylase inhibitor with anti-inflammatory activity—during the CNS phase significantly improved survival. This combination reduced neuronal apoptosis and suppressed pro-inflammatory cytokines (IL-6, TNF-α) in the brain, illustrating a synergistic approach to managing neuroinflammatory complications of viral encephalitis [3].

The ongoing use of NITD008 in research underscores its enduring value as a mechanistic probe and a benchmark for next-generation nucleoside analogs targeting RNA viruses with high pandemic potential.

Table 3: Key Research Applications of NITD008

Research ApplicationModel SystemKey FindingReference Source
RdRp Inhibition KineticsRecombinant DENV RdRpChain termination via 2'-ethynyl steric block [2]
Norovirus Replicon ClearanceNorwalk replicon in Huh7 cells5 μM completely prevented viral rebound [5]
Combination Therapy (Neuroinflammation)WNV-infected mice + SAHAReduced neuronal death & cytokine storms [3]
Cross-Genus Antiviral ProfilingCalicivirus, Flavivirus, PicornavirusValidated conserved RdRp vulnerability [4] [5]

Properties

CAS Number

1044589-82-3

Product Name

NITD008

IUPAC Name

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1

InChI Key

NKRAIOQPSBRMOV-NRMKKVEVSA-N

SMILES

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O

Solubility

Soluble in DMSO

Synonyms

NITD008; NITD 008; NITD-008;

Canonical SMILES

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O

Isomeric SMILES

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.